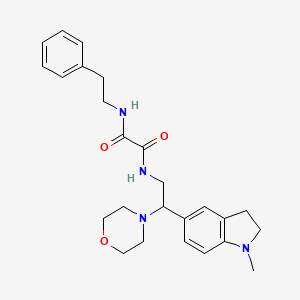
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide (MIPO) is a novel compound that has gained attention in the scientific community due to its potential applications in research. MIPO is a synthetic compound that is structurally similar to other oxalamide derivatives. It has been found to have promising properties that make it a valuable tool in scientific research.
Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
The research conducted on AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, highlights the utility of structurally related compounds in exploring anxiolytic and antidepressant potentials. AR-A000002's in vivo antagonistic activity against 5-HT1B agonists and its demonstrated efficacy in various animal models suggest a promising avenue for compounds with similar action mechanisms in treating anxiety and affective disorders (T. Hudzik et al., 2003).
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives, encompassing a wide spectrum of pharmacological activities, provide a foundation for understanding the potential applications of compounds with morpholinoethyl components. The extensive exploration of morpholine's pharmacophoric activities underscores its significance in designing novel therapeutics for diverse pharmacological interventions (M. Asif, M. Imran, 2019).
Insights from Psychoactive Substance Research
The examination of new psychoactive substances (NPS), including structural and functional analogues of known psychoactive compounds, contributes valuable knowledge relevant to the pharmacodynamics and potential therapeutic applications of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide. Understanding the effect fingerprints of various NPS classes can aid in identifying novel therapeutic targets and elucidating mechanisms of action for compounds with psychoactive properties (L. Hondebrink, A. Zwartsen, R. Westerink, 2017).
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-28-12-10-21-17-20(7-8-22(21)28)23(29-13-15-32-16-14-29)18-27-25(31)24(30)26-11-9-19-5-3-2-4-6-19/h2-8,17,23H,9-16,18H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXDIOSXBCRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

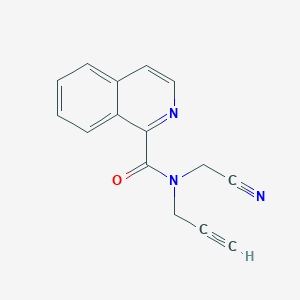

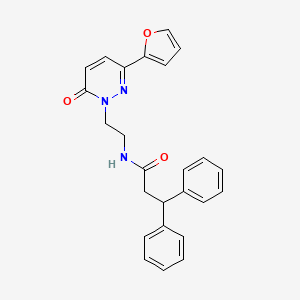
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)



![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)
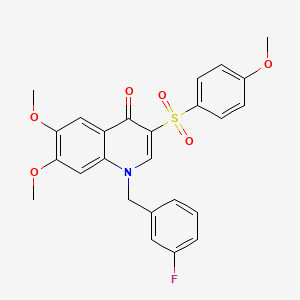
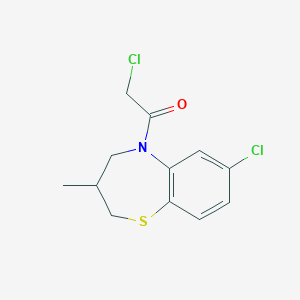
![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)
![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)